REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[Cl:14][C:15]1[C:21]([C:22]([F:25])([F:24])[F:23])=[CH:20][C:19]([C:26]([F:29])([F:28])[F:27])=[CH:18][C:16]=1[NH2:17]>ClCCCl>[C:4]([NH2:6])(=[O:5])[C:3]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:2]=1.[Cl:14][C:15]1[C:21]([C:22]([F:24])([F:25])[F:23])=[CH:20][C:19]([C:26]([F:27])([F:28])[F:29])=[CH:18][C:16]=1[NH:17][C:7]([NH:6][C:4](=[O:5])[C:3]1[C:2]([F:1])=[CH:12][CH:11]=[CH:10][C:9]=1[F:13])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N=C=O)C(=CC=C1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C=C1C(F)(F)F)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)NC(=O)NC(C1=C(C=CC=C1F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |